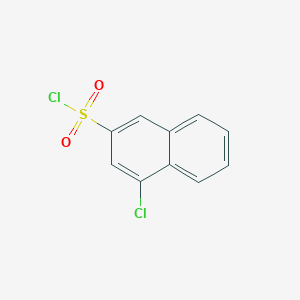

4-chloronaphthalene-2-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUMAMAYWCSDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Sulfonyl Chlorides As Versatile Synthetic Intermediates in Modern Organic Chemistry

Sulfonyl chlorides are a cornerstone of modern organic synthesis, prized for their status as highly reactive and versatile chemical intermediates. Their significance stems from the electrophilic nature of the sulfur atom, which is activated by the two oxygen atoms and the chlorine leaving group. This high reactivity allows them to readily engage with a wide array of nucleophiles, making them indispensable tools for creating strong, stable covalent bonds.

The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines. This reaction is efficient and forms a robust sulfonamide linkage that is a key structural motif in a vast number of pharmaceuticals. Beyond amines, sulfonyl chlorides react with alcohols to produce sulfonate esters, which are themselves important intermediates and can serve as effective leaving groups in subsequent substitution reactions. Furthermore, these compounds are used as protecting groups for amines, alcohols, and phenols due to their stability under many reaction conditions and the existence of reliable methods for their removal. In contemporary research, sulfonyl chlorides have also been utilized as precursors for generating sulfonyl radicals and as coupling partners in various transition-metal-catalyzed reactions, further broadening their synthetic utility.

Academic Importance of Naphthalene Scaffolds in Advanced Molecular Design and Synthesis

The naphthalene (B1677914) scaffold, consisting of two fused benzene (B151609) rings, is considered a "privileged structure" in the realm of medicinal chemistry and advanced molecular design. nih.gov Its academic importance is rooted in its rigid, planar, and lipophilic nature, which provides a well-defined three-dimensional framework that can be strategically decorated with functional groups to optimize interactions with biological targets. This structural characteristic makes naphthalene a recurring feature in a multitude of biologically active compounds.

The naphthalene core is present in numerous FDA-approved drugs, demonstrating its therapeutic relevance across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases. nih.gov Research has consistently shown that naphthalene derivatives exhibit a broad range of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov The ability to functionalize the naphthalene ring at various positions allows chemists to fine-tune the electronic and steric properties of a molecule, enabling detailed structure-activity relationship (SAR) studies. nih.gov This process is crucial for optimizing the potency, selectivity, and pharmacokinetic profile of new drug candidates. Beyond medicine, the unique photophysical and electronic properties of the naphthalene system make it a valuable component in the design of organic materials, including dyes, sensors, and organic light-emitting diodes (OLEDs).

Research Trajectories of 4 Chloronaphthalene 2 Sulfonyl Chloride Within Contemporary Synthetic Methodologies

Chlorosulfonation and Oxidative Chlorosulfonation Protocols for Arylsulfonyl Chloride Synthesis

The synthesis of arylsulfonyl chlorides is frequently achieved through chlorosulfonation and oxidative chlorosulfonation. Traditional methods include the direct electrophilic substitution of aromatic compounds with agents like chlorosulfonic acid. nih.gov However, these approaches can be limited by harsh acidic conditions and a lack of specific regioselectivity. nih.gov Consequently, alternative oxidative chlorination methods starting from various organosulfur compounds have been developed. nih.gov These oxidative pathways often provide milder conditions and greater functional group tolerance.

Bleach-Mediated Oxidative Chlorosulfonation of Thiol Derivatives

A clean, economical, and environmentally friendly approach for synthesizing alkanesulfonyl chlorides involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.orgthieme-connect.com This method is noted for its simplicity, use of readily available reagents, and safe operational parameters. thieme-connect.com The process avoids the need for chromatographic purification and provides high yields. thieme-connect.com A specific procedure involves adding bleach (sodium hypochlorite (B82951) solution) to a mixture of the S-alkyl isothiourea salt in dichloromethane (B109758) and hydrochloric acid at low temperatures (below -5 °C). rsc.org This worker-friendly method stands as a practical alternative to traditional techniques that use more hazardous materials. thieme-connect.com

N-Chlorosuccinimide (NCS)-Mediated Chlorosulfonation Strategies

N-Chlorosuccinimide (NCS) has emerged as a versatile and effective reagent for the chlorosulfonation of various sulfur-containing precursors. chemicalbook.comresearchgate.net It is a white solid used as a chlorinating agent and a mild oxidant, functioning as a source of "Cl+". wikipedia.org

Structurally diverse sulfonyl chlorides can be synthesized in good yields from S-alkylisothiourea salts using NCS. organic-chemistry.orgorganic-chemistry.org These starting materials are easily prepared from accessible alkyl halides or mesylates and inexpensive thiourea. organic-chemistry.org The reaction proceeds efficiently under mild conditions. organic-chemistry.org A significant advantage, especially for large-scale syntheses, is that the water-soluble byproduct, succinimide (B58015), can be conveniently recovered and converted back into the starting reagent, NCS, using sodium hypochlorite. organic-chemistry.orgorganic-chemistry.org This makes the process more sustainable and cost-effective. organic-chemistry.org

NCS, in combination with dilute hydrochloric acid, also facilitates the smooth oxidation of thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.orgorganic-chemistry.org Furthermore, a one-pot synthesis of sulfonamides and sulfonyl azides is possible by first preparing the sulfonyl chlorides in situ from thiols using NCS, tetrabutylammonium (B224687) chloride, and water, followed by reaction with an amine or sodium azide. organic-chemistry.orgorganic-chemistry.org Kinetic studies on the chlorination of thiophenols with NCS have shown a complex mechanism involving the initial slow direct chlorination by NCS, which then initiates a faster process involving the generation and cleavage of a disulfide by transient molecular chlorine. ed.ac.uk

Hydrogen Peroxide in Conjunction with Zirconium Tetrachloride for Oxidative Conversion

A highly efficient and rapid method for the direct oxidative conversion of thiols and disulfides into the corresponding sulfonyl chlorides utilizes hydrogen peroxide (H₂O₂) in the presence of zirconium tetrachloride (ZrCl₄). organic-chemistry.orgthieme-connect.com This protocol is distinguished by its excellent yields, very short reaction times (often just a few minutes), and mild, room-temperature conditions. thieme-connect.comorganic-chemistry.org

The use of H₂O₂ is particularly attractive from a green chemistry perspective, as it is an inexpensive oxidant that produces water as its only byproduct. thieme-connect.com Zirconium tetrachloride is a low-toxicity, low-cost, and easy-to-handle Lewis acid that has been found to be highly effective in activating this transformation. thieme-connect.com This methodology avoids the use of harsh reagents and overcomes the problem of unwanted byproduct formation, representing a significant addition to existing synthetic strategies. thieme-connect.com The combination of H₂O₂ with thionyl chloride (SOCl₂) has also been reported as a highly reactive system for the direct oxidative chlorination of thiols, yielding sulfonyl chlorides with high purity in very short reaction times. organic-chemistry.orgnih.gov

Sandmeyer-Type Sulfonyl Chloride Synthesis from Anilines and Sulfur Dioxide Surrogates

The Sandmeyer reaction offers a powerful method for converting aromatic amines (anilines) into arylsulfonyl chlorides. nih.gov This transformation typically involves the diazotization of the aniline (B41778) to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst. nih.gov

A novel and practical variation of this method uses 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) as a stable, solid surrogate for gaseous sulfur dioxide (SO₂). nih.govacs.orgorganic-chemistry.org This approach allows for the synthesis of a wide range of sulfonyl chlorides from feedstock anilines in the presence of hydrochloric acid and a copper catalyst (e.g., CuCl₂). nih.govacs.org An important safety feature of this protocol is that the highly energetic diazonium intermediate is generated in situ and does not accumulate, making the process operationally simple and inherently safer. acs.orgorganic-chemistry.org

The reaction conditions are mild, and the resulting sulfonyl chloride can either be isolated after an aqueous workup or converted directly into a sulfonamide by adding an amine to the reaction mixture. nih.govresearchgate.net The scalability of this Sandmeyer-type chlorosulfonylation has been demonstrated, with successful synthesis on a 20-gram scale achieving high yield and excellent purity. nih.govacs.orgresearchgate.net Additionally, using aqueous acidic conditions for the generation and reaction of diazonium intermediates with thionyl chloride as the SO₂ source has proven advantageous for preparing various arylsulfonyl chlorides, which often precipitate directly from the reaction mixture in good yield and high quality. acs.orgresearchgate.net

Process Optimization and Scalability Considerations in the Preparation of Naphthalene Sulfonyl Chlorides

The industrial production of naphthalene sulfonyl chlorides and related compounds necessitates careful process optimization and considerations for scalability. Key objectives include increasing yield, ensuring safety, and minimizing environmental impact. mdpi.com Direct chlorosulfonation of naphthalene with chlorosulfonic acid is a common method. google.com Optimization of this process involves adjusting the molar ratio of reagents; for instance, using 4 to 8 moles of chlorosulfonic acid per mole of naphthalene is recommended. google.com The reaction can be carried out with naphthalene in a molten state or dissolved in an inert solvent like liquid sulfur dioxide, the latter often providing the highest yields. google.com

For scaling up, continuous flow chemistry offers significant advantages over traditional batch processing. rsc.orgafricacommons.net Continuous flow reactors allow for better control over reaction parameters, such as temperature, especially for highly exothermic reactions, thereby improving safety and preventing thermal runaway. rsc.org This technology has been successfully applied to the synthesis of arylsulfonyl chlorides from anilines, providing a safer, more scalable, and less labor-intensive process. rsc.orgresearchgate.net An automated continuous system using multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system has been developed for the multi-hundred-gram production of aryl sulfonyl chlorides. mdpi.comresearchgate.net This system, optimized through a design of experiments (DOE) approach, led to a significant improvement in spacetime yield compared to batch processes. mdpi.com For example, optimizing a batch process increased the isolated yield from 67.3% to 87.7% by increasing the equivalents of chlorosulfonic acid. mdpi.com The subsequent transition to a continuous process further enhanced productivity, producing 500 g in 12 hours, a significant improvement over the 65 g in 6.5 hours from the optimized batch method. mdpi.com

Exploration of Novel and Environmentally Conscious Synthetic Pathways for Arylsulfonyl Chlorides

Recent research has focused on developing novel and "green" synthetic routes to arylsulfonyl chlorides to address the limitations of traditional methods, which often involve hazardous reagents and harsh conditions. nih.govmdpi.com

One environmentally benign approach is the use of S-alkylisothiourea salts with N-chlorosuccinimide (NCS), which avoids toxic reagents like chlorine gas and allows for the recycling of the succinimide byproduct. organic-chemistry.org The use of aqueous conditions, where possible, also presents significant environmental benefits. acs.org For instance, preparing arylsulfonyl chlorides from diazonium salts in aqueous acidic media is safer, more robust, and readily scalable. acs.org

Photocatalysis represents another innovative and environmentally conscious strategy. A heterogeneous potassium poly(heptazine imide) photocatalyst has been used to mediate the synthesis of sulfonyl chlorides from arenediazonium tetrafluoroborates and in situ generated SO₂ and HCl. nih.gov This method proceeds under visible light illumination, offering a metal-free alternative to the classical copper-catalyzed Sandmeyer reaction. nih.gov Palladium-catalyzed methods have also been developed for preparing arylsulfonyl chlorides and sulfonamides from arylboronic acids under mild conditions, showcasing significant functional group tolerance. nih.gov These modern catalytic approaches provide convergent and more sustainable pathways to valuable arylsulfonyl compounds. nih.govacs.org

Data on Synthetic Methodologies for Arylsulfonyl Chlorides

| Methodology | Key Reagents | Starting Material | Key Advantages | Reference |

|---|---|---|---|---|

| Bleach-Mediated Oxidative Chlorosulfonation | Sodium Hypochlorite (Bleach), HCl | S-Alkyl Isothiourea Salts | Environmentally friendly, uses accessible reagents, high yields, no chromatography needed. | organic-chemistry.orgthieme-connect.com |

| NCS-Mediated Chlorosulfonation | N-Chlorosuccinimide (NCS) | S-Alkylisothiourea Salts, Thiols | Mild conditions, byproduct can be recycled, scalable, good yields. | organic-chemistry.orgorganic-chemistry.org |

| H₂O₂/ZrCl₄ Oxidative Conversion | Hydrogen Peroxide, Zirconium Tetrachloride | Thiols, Disulfides | Excellent yields, very fast reactions, mild conditions, avoids harsh reagents. | organic-chemistry.orgthieme-connect.com |

| Sandmeyer-Type Synthesis | Aniline, DABSO (SO₂ surrogate), CuCl₂ | Anilines | Inherently safe (in situ diazonium formation), scalable, mild conditions. | nih.govacs.orgorganic-chemistry.org |

| Continuous Flow Synthesis | Chlorosulfonic Acid | Aryl compounds (e.g., Naphthalene) | Improved safety and control, high spacetime yield, suitable for large-scale production. | mdpi.comrsc.orgresearchgate.net |

| Photocatalytic Synthesis | Potassium Poly(heptazine imide), light | Arenediazonium salts | Metal-free, uses visible light, environmentally conscious. | nih.gov |

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is a highly reactive electrophile, making it a cornerstone for nucleophilic substitution reactions. The sulfur atom is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride leaving group. This reactivity is fundamental to the synthesis of numerous important classes of organic compounds. For arylsulfonyl chlorides like this compound, these reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur atom. rsc.orgresearchgate.net The reaction rate and pathway can be influenced by the nature of the nucleophile, solvent, and substituents on the aromatic ring. rsc.orgrsc.org

Formation of Sulfonamides via Reaction with Amines

The reaction of a sulfonyl chloride with a primary or secondary amine is a classic and widely used method for the formation of sulfonamides, a functional group present in a vast number of pharmaceuticals. nih.govresearchgate.net The reaction, often called sulfonylation, involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of hydrogen chloride, which is scavenged by a base such as pyridine (B92270) or triethylamine, or by using an excess of the reactant amine itself, to drive the reaction to completion. nih.govrsc.org

While specific studies detailing the reaction of this compound with a wide array of amines are not extensively documented in the surveyed literature, the general reactivity is well-established for arylsulfonyl chlorides. nih.govrsc.org The reaction is robust and compatible with various primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. rsc.org Microwave-assisted synthesis has been shown to accelerate this transformation significantly, often without the need for a base. rsc.org

General Reaction Scheme for Sulfonamide Formation: Ar-SO₂Cl + 2 R¹R²NH → Ar-SO₂NR¹R² + R¹R²NH₂⁺Cl⁻

| Arylsulfonyl Chloride | Amine | Base/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | Aniline | Triethylamine (TEA), THF, RT, 6h | N-phenylbenzenesulfonamide | 85 | nih.gov |

| p-Toluenesulfonyl chloride | Aniline | Microwave (solvent-free), 3 min | N-phenyl-4-methylbenzenesulfonamide | 97 | rsc.org |

| p-Toluenesulfonyl chloride | Pyrrolidine | Microwave (solvent-free), 1.5 min | 1-(Tosyl)pyrrolidine | 95 | rsc.org |

| Benzenesulfonyl chloride | Aniline | Diethyl ether, 0 °C | N-phenylbenzenesulfonamide | 85 | nih.gov |

Synthesis of Sulfonate Esters and Their Application in Organic Synthesis

Analogous to the formation of sulfonamides, this compound is expected to react with alcohols or phenols to yield the corresponding sulfonate esters. This transformation involves the nucleophilic attack of the alcohol's oxygen on the sulfonyl chloride's sulfur atom. The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine, which both catalyzes the reaction and neutralizes the HCl by-product. scispace.com

The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. scispace.com This is a critical feature for stereocontrolled synthesis. Sulfonate esters, such as tosylates, mesylates, and triflates, are exceptionally good leaving groups in nucleophilic substitution and elimination reactions, often described as "activating" the alcohol. scispace.com This property makes them highly valuable synthetic intermediates. For instance, the tosylate group is more sterically demanding than other sulfonylating agents, allowing for selective reaction with less hindered alcohols in polyol-containing molecules. scispace.com

General Reaction Scheme for Sulfonate Ester Formation: Ar-SO₂Cl + R-OH + Pyridine → Ar-SO₂OR + Pyridine·HCl

| Alcohol | Sulfonyl Chloride | Conditions | Product Type | Key Application | Reference |

|---|---|---|---|---|---|

| Primary or Secondary Alcohols | Methanesulfonyl chloride (MsCl) | Triethylamine, EtOAc, 0 °C to RT | Mesylate Ester | Conversion of -OH to a good leaving group | |

| Various Alcohols | p-Toluenesulfonyl chloride (TsCl) | Indium catalyst, MeCN, reflux | Tosylate Ester | Activation of alcohols for substitution/elimination | |

| Phenols | p-Toluenesulfonyl chloride (TsCl) | 15% NaOH, THF-H₂O, 0 °C to RT | Aryl Tosylate | Precursor for cross-coupling reactions | |

| Generic Alcohol (R-OH) | Trifluoromethanesulfonyl chloride (TfCl) | Pyridine | Triflate Ester | Formation of a highly reactive leaving group | scispace.com |

Kinetic and Thermodynamic Aspects of Sulfonyl Chloride Reactivity

The solvolysis (reaction with a solvent that also acts as the nucleophile) of arylsulfonyl chlorides has been extensively studied to understand the mechanism of nucleophilic substitution at the sulfur atom. These reactions, including hydrolysis and alcoholysis, are generally understood to proceed through a concerted Sₙ2-type mechanism. researchgate.net This is supported by kinetic data, where the reaction rates are sensitive to both the nucleophilicity and the ionizing power of the solvent.

For the hydrolysis of substituted benzenesulfonyl chlorides, the reaction follows second-order kinetics and is consistent with an Sₙ2 mechanism for both the neutral water reaction and the alkaline hydrolysis. researchgate.net The transition state is envisioned as a trigonal bipyramidal structure. Interestingly, studies on ortho-alkyl substituted benzenesulfonyl chlorides have revealed a counterintuitive acceleration of the reaction rate. rsc.org This "steric acceleration" is attributed to the relief of ground-state steric congestion upon moving to the more open trigonal bipyramidal transition state. The Hammett equation, which relates reaction rates to substituent electronic effects, has been applied to these reactions, with positive ρ (rho) values indicating that electron-withdrawing groups stabilize the transition state and accelerate the reaction. researchgate.net

| Reaction | Substrate Class | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Hydrolysis in water | Substituted benzenesulfonyl chlorides | Reaction rate follows Hammett equation (ρ = +1.564 for alkaline hydrolysis). | Sₙ2 | researchgate.net |

| Solvolysis in various alcohols | Arenesulfonyl chlorides | Reactivity increases with electron-donating substituents; ortho-alkyl groups accelerate the reaction. | Sₙ2 with nucleophilic solvent assistance | rsc.org |

| Chloride-Chloride Exchange | Arenesulfonyl chlorides | Ortho-alkyl groups accelerate substitution due to relief of ground-state compression. | Sₙ2 | |

| Hydrolysis in aqueous sulfuric acid | Aromatic sulfonyl chlorides | Reaction involves a complex with water prior to rate-determining transformation. | Sₙ2-like with pre-association |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Arylsulfonyl Chlorides

In addition to their role in nucleophilic substitution, arylsulfonyl chlorides are versatile partners in transition metal-catalyzed cross-coupling reactions. In these transformations, the sulfonyl chloride group can act as a source of an aryl group (via desulfonylation) or as a sulfonylating agent, enabling the formation of new carbon-sulfur or carbon-carbon bonds.

Palladium-Catalyzed Reductive Coupling for Thioether Synthesis

Palladium catalysis offers powerful methods for C-S bond formation. While arylsulfonyl chlorides are often used as arylating agents via desulfonylative coupling, specific protocols exist for their use as sulfur sources in thioether (sulfide) synthesis. One such approach is the palladium-catalyzed reductive cross-coupling reaction. Although direct reductive coupling of this compound itself is not widely reported, related palladium-catalyzed decarbonylative thioetherification reactions of thioesters highlight the utility of this approach for C-S bond formation. These reactions typically involve the cleavage of a C-S or S-Cl bond and subsequent formation of a new C-S bond, often proceeding through a Pd(0)/Pd(II) catalytic cycle.

A notable strategy involves the palladium-catalyzed reductive coupling of two different sulfonyl chlorides, where one acts as the electrophile and the other as the sulfur precursor, leading to unsymmetrical thioethers through a desulfonylation process.

Copper(I)-Catalyzed Sulfonylation of Organozinc Reagents for Sulfone Formation

Sulfones are a significant class of organosulfur compounds. A facile and efficient method for their synthesis involves the copper(I)-catalyzed sulfonylation of organozinc reagents with sulfonyl chlorides. This reaction provides a direct route to a wide variety of functionalized sulfones under mild conditions. The process is believed to involve the nucleophilic addition of the organozinc species to the sulfonyl chloride, facilitated by a Cu(I) catalyst, such as copper(I) iodide (CuI).

The reaction proceeds efficiently at room temperature and demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the arylsulfonyl chloride. Both aryl and alkyl sulfonyl chlorides can be used, reacting with various aryl- and heteroarylzinc reagents to produce the corresponding sulfones in moderate to high yields. This methodology represents a powerful alternative to traditional methods like Friedel-Crafts reactions or the oxidation of sulfides.

General Reaction Scheme for Copper-Catalyzed Sulfone Synthesis: Ar-SO₂Cl + R-ZnBr --(CuI catalyst)--> Ar-SO₂-R

| Sulfonyl Chloride | Organozinc Reagent | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Phenylzinc bromide | CuI, THF, RT | 4-Methyl-1,1'-biphenyl sulfone | 91 | |

| Benzenesulfonyl chloride | Phenylzinc bromide | CuI, THF, RT | Diphenyl sulfone | 85 | |

| 4-Methoxybenzenesulfonyl chloride | Phenylzinc bromide | CuI, THF, RT | 4-Methoxyphenyl phenyl sulfone | 93 | |

| 4-Nitrobenzenesulfonyl chloride | Phenylzinc bromide | CuI, THF, RT | 4-Nitrophenyl phenyl sulfone | 75 | |

| Methanesulfonyl chloride | Phenylzinc bromide | CuI, THF, RT | Methyl phenyl sulfone | 68 |

Chemoselective Oxidative Addition Processes in Nickel(0)-Catalyzed Reactions

In the realm of transition-metal catalysis, the chemoselective activation of one functional group in the presence of others is a paramount challenge. This compound presents two potential sites for oxidative addition: the carbon-chlorine (C-Cl) bond on the aromatic ring and the sulfur-chlorine (S-Cl) bond of the sulfonyl chloride moiety. In nickel(0)-catalyzed cross-coupling reactions, the preferential activation of the C-Cl bond is a critical and often achievable goal.

The mechanism hinges on the oxidative addition of a low-valent nickel(0) complex to the aryl chloride. This process involves the nickel center inserting itself into the C-Cl bond, forming a new organonickel(II) complex. This step is generally favored for aryl halides over sulfonyl chlorides in nickel-catalyzed systems. The resulting nickel-aryl intermediate is a key species that can then participate in a variety of subsequent coupling reactions, such as C-N or C-S bond formation. researchgate.net The ability of nickel to shuttle between different oxidation states is fundamental to these catalytic cycles. researchgate.net

Research into nickel-catalyzed sulfonylative coupling reactions has shown that a nickel(0) complex preferentially undergoes oxidative addition into a heteroaryl chloride to form a stable intermediate, leaving the sulfonyl group intact for later steps or as a directing group. researchgate.net This selectivity is crucial for the late-stage functionalization of complex molecules, where preserving the sulfonyl moiety is essential. researchgate.net The choice of ligands on the nickel catalyst, such as bipyridine derivatives, can further tune the reactivity and selectivity of the oxidative addition step. researchgate.net

Table 1: Chemoselectivity in Nickel(0) Oxidative Addition This interactive table outlines the preferential reaction pathway in the nickel(0)-catalyzed activation of this compound.

| Reactive Site | Bond Type | Relative Reactivity with Ni(0) | Resulting Intermediate |

|---|---|---|---|

| Naphthalene C4-Position | Aryl C-Cl | High (Favored Pathway) | (4-Sulfonylchloridenaphthalen-2-yl)nickel(II) chloride |

Transformations to Diverse Sulfur-Containing Organic Functional Groups

The sulfonyl chloride group is a gateway to a wide array of other sulfur-containing functionalities. Through carefully chosen reaction sequences, this compound can be converted into sulfinamides, sulfonimidamides, and sulfoximines.

Formation of Sulfonimidamides and Sulfoximines from Sulfonyl Chloride Precursors

Sulfonimidamides and sulfoximines are aza-analogs of sulfonamides and sulfones, respectively, and are of increasing interest in medicinal chemistry. nih.govnih.gov Their synthesis from sulfonyl chloride precursors is typically a multi-step process.

Sulfonimidamides are often prepared from sulfinamide intermediates. nih.gov A common route involves the oxidation of a sulfinamide in the presence of an amine source. For instance, a sulfinamide can be treated with N-chlorosuccinimide (NCS) to form a sulfonimidoyl chloride, which then reacts with an amine or ammonia (B1221849) to yield the final sulfonimidamide. researchgate.net Alternatively, methods using hypervalent iodine reagents, such as bis(acetoxy)iodobenzene in combination with ammonium (B1175870) carbamate, can facilitate the direct NH-transfer to sulfinamides, providing a facile route to NH-sulfonimidamides. mdpi.com

Sulfoximines can be synthesized from sulfonyl chlorides through several pathways. One approach involves converting the sulfonyl chloride into a sulfonamide, which can then be used in coupling reactions with sulfoximine (B86345) building blocks to create more complex structures. nih.govsigmaaldrich.com A more fundamental synthesis involves a sequence starting from the sulfonyl chloride. For example, the sulfonyl chloride can be reduced to a thiol, which is then alkylated to a sulfide (B99878). The sulfide is subsequently oxidized to a sulfoxide (B87167), and finally, the sulfoxide undergoes an imidation reaction to furnish the sulfoximine. mdpi.comrsc.org Rhodium-catalyzed imidation of sulfoxides is a well-established method for this final step. organic-chemistry.org

Table 3: Synthetic Pathways from Sulfonyl Chloride to Sulfonimidamides and Sulfoximines This interactive table summarizes multi-step transformations starting from this compound.

| Target Functional Group | Key Intermediate | Typical Reaction Sequence |

|---|---|---|

| Sulfonimidamide | Sulfinamide | 1. Sulfonyl Chloride → Sulfinamide (Reduction/Amination) 2. Sulfinamide → Sulfonimidamide (Oxidative Amination) researchgate.netmdpi.com |

| Sulfoximine | Sulfoxide | 1. Sulfonyl Chloride → Thiol → Sulfide (Reduction/Alkylation) 2. Sulfide → Sulfoxide (Oxidation) 3. Sulfoxide → Sulfoximine (Imidation) rsc.orgorganic-chemistry.org |

Radical and Ionic Reaction Pathways of Naphthalene Sulfonyl Chlorides with Unsaturated Compounds

Naphthalene sulfonyl chlorides, as a class of sulfonyl chlorides, exhibit dual reactivity towards unsaturated compounds like alkenes and alkynes, participating in both radical and ionic reaction pathways. magtech.com.cnresearchgate.net These reactions are powerful tools for carbon-sulfur and carbon-carbon bond formation.

Radical Pathways: In the presence of a radical initiator (e.g., heat, light, or a chemical initiator) or a suitable transition metal catalyst, the sulfonyl chloride can undergo homolytic cleavage of the S-Cl bond to generate a sulfonyl radical (ArSO₂•). This highly reactive species can add across a double or triple bond of an unsaturated compound. The subsequent reaction pathway can lead to various products, including chlorosulfonylation (addition of both the sulfonyl group and chlorine across the double bond) or desulfonylative arylation, where the sulfonyl radical extrudes SO₂ to generate an aryl radical that then adds to the unsaturated system. magtech.com.cn

Ionic Pathways: Under polar conditions, often promoted by a Lewis acid, naphthalene sulfonyl chlorides can react with unsaturated compounds via an ionic mechanism. In this scenario, the sulfonyl chloride acts as an electrophile. The reaction with an alkene, for example, can proceed through a concerted or stepwise mechanism involving a carbocationic intermediate, leading to the formation of β-chloro sulfones. These reactions represent the formal addition of the sulfonyl chloride across the π-system. magtech.com.cn

The reaction of naphthalene with hydroxyl radicals has been studied, leading to ring-opened dicarbonyl products, which highlights the susceptibility of the naphthalene core itself to radical attack under specific atmospheric conditions. nih.govresearchgate.net However, in synthetic organic chemistry, the reactions are typically controlled to favor transformations at the sulfonyl chloride group. magtech.com.cnresearchgate.net

Table 4: Comparison of Radical vs. Ionic Reactions with Alkenes This interactive table contrasts the two major reaction pathways of naphthalene sulfonyl chlorides with unsaturated compounds.

| Feature | Radical Pathway | Ionic Pathway |

|---|---|---|

| Initiation | Radical initiator (AIBN), light, heat, transition metals | Lewis acids, polar solvents |

| Key Intermediate | Sulfonyl radical (ArSO₂•) | Carbocation |

| Typical Product | Addition of -SO₂Cl across the double bond | Addition of -SO₂Cl across the double bond |

| Example Reaction | Free-radical addition to an alkene | Lewis acid-catalyzed addition to an alkene |

Chemical Transformations and Advanced Derivatives of 4 Chloronaphthalene 2 Sulfonyl Chloride

Design and Synthesis of N-Substituted Sulfonamide Derivatives from 4-Chloronaphthalene-2-sulfonyl Chloride

The synthesis of N-substituted sulfonamides is a cornerstone of medicinal and materials chemistry, and this compound is an ideal precursor for creating a library of such derivatives. The primary method for this transformation is the reaction of the sulfonyl chloride with a primary or secondary amine. nih.govsigmaaldrich.com This reaction, known as sulfonylation, proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond. rsc.org

The reaction is typically conducted in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, and often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. nsf.gov The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. rsc.org The versatility of this synthesis allows for the incorporation of a wide range of amine-containing fragments, including aliphatic, aromatic, and heterocyclic amines, thereby enabling extensive structural diversification.

Recent advancements have introduced more efficient and environmentally benign protocols, such as microwave-assisted synthesis under solvent-free conditions, which can significantly reduce reaction times and improve yields. rsc.org

Table 1: Illustrative Synthesis of N-Substituted 4-Chloronaphthalene-2-sulfonamides

| Entry | Amine Reactant | Resulting Sulfonamide Derivative | Typical Reaction Conditions |

| 1 | Propylamine | N-Propyl-4-chloronaphthalene-2-sulfonamide | Dichloromethane, Triethylamine, 0 °C to rt |

| 2 | Aniline (B41778) | N-Phenyl-4-chloronaphthalene-2-sulfonamide | Pyridine (solvent and base), rt |

| 3 | Morpholine | 4-((4-Chloronaphthalen-2-yl)sulfonyl)morpholine | Tetrahydrofuran, Triethylamine, rt |

| 4 | Benzylamine | N-Benzyl-4-chloronaphthalene-2-sulfonamide | Dichloromethane, Triethylamine, rt |

This table presents hypothetical examples based on established synthetic protocols for sulfonamide formation.

Functionalization of the Naphthalene (B1677914) Ring System in Derived Compounds for Enhanced Reactivity or Specific Applications

Following the synthesis of the core sulfonamide structure, the chlorine atom at the C-4 position of the naphthalene ring serves as a key handle for further molecular elaboration. This "late-stage functionalization" is a powerful strategy in drug discovery, allowing for the rapid generation of analogues from a common intermediate. nih.govnih.gov Modern organometallic catalysis provides a robust toolkit for this purpose, with palladium-catalyzed cross-coupling reactions being particularly prominent.

Two of the most effective methods for functionalizing the chloro-naphthalene scaffold are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov This method is exceptionally versatile for introducing a wide variety of alkyl, vinyl, or aryl substituents at the C-4 position, significantly altering the steric and electronic properties of the molecule. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the aryl chloride and a primary or secondary amine. organic-chemistry.orgwikipedia.org It is a premier method for installing diverse amino groups, which can serve as crucial pharmacophores or points for further derivatization. libretexts.orgyoutube.com

These transformations are highly valued for their broad functional group tolerance, allowing them to be applied to complex molecules without the need for extensive protecting group strategies. nih.govorganic-chemistry.org

Table 2: Advanced Functionalization of the Naphthalene Ring in a Model Sulfonamide

| Entry | Starting Material | Coupling Partner | Catalytic System | Functionalized Product |

| 1 | N-Phenyl-4-chloronaphthalene-2-sulfonamide | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | N,4-Diphenylnaphthalene-2-sulfonamide |

| 2 | N-Phenyl-4-chloronaphthalene-2-sulfonamide | Piperidine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Phenyl-4-(piperidin-1-yl)naphthalene-2-sulfonamide |

| 3 | N-Propyl-4-chloronaphthalene-2-sulfonamide | 4-Methoxyphenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | N-Propyl-4-(4-methoxyphenyl)naphthalene-2-sulfonamide |

This table provides illustrative examples of palladium-catalyzed cross-coupling reactions on a 4-chloronaphthalene sulfonamide scaffold.

Investigation of Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of derivatives of this compound is intricately linked to their molecular structure. The interplay of electronic and steric effects, introduced by various substituents, governs their behavior in subsequent chemical transformations. Understanding these structure-reactivity relationships is crucial for designing synthetic routes and predicting the properties of novel compounds. nih.gov

Electronic Effects: The reactivity of the naphthalene ring is heavily influenced by the electronic properties of its substituents. lumenlearning.comnumberanalytics.com The sulfonyl group (-SO₂R) and the chlorine atom are both strongly electron-withdrawing, which deactivates the aromatic ring toward electrophilic aromatic substitution compared to unsubstituted naphthalene. libretexts.orglibretexts.org When functionalization occurs at the C-4 position (replacing the chlorine), the new substituent's electronic nature further modulates reactivity.

Electron-Donating Groups (EDGs): Introducing an EDG, such as an amino group via Buchwald-Hartwig amination, increases the electron density of the naphthalene ring, thereby activating it for subsequent electrophilic attack. numberanalytics.com

Electron-Withdrawing Groups (EWGs): Conversely, introducing another EWG would further deactivate the ring.

Steric Effects: Steric hindrance plays a critical role in determining the accessibility of reactive sites and the stability of transition states. iupac.orgyoutube.com

N-Substituent on the Sulfonamide: The size of the group attached to the sulfonamide nitrogen can influence the conformation of the molecule and may shield one face of the naphthalene ring, thereby directing the approach of incoming reagents. nih.gov

C-4 Substituent on the Naphthalene Ring: A bulky substituent introduced at the C-4 position can sterically hinder reactions at the adjacent C-3 and C-5 positions. This steric crowding can affect reaction rates and product distributions. youtube.comrsc.org For instance, bulky groups at the C6-position of adenine (B156593) have been shown to shield the proximal N7 atom, preventing the approach of an electrophile. nih.gov

These effects are not always independent; a bulky electron-donating group, for example, might activate the ring electronically but restrict access to it sterically. A comprehensive analysis of these competing factors is essential for the rational design of derivatives with desired reactivity and biological activity. nih.govrsc.org

Table 3: Predicted Structure-Reactivity Effects of Substituents on a 4-Substituted-N-Aryl-Naphthalene-2-sulfonamide Scaffold

| Position of Variation | Substituent Type | Predicted Electronic Effect on Naphthalene Ring | Predicted Steric Effect on Reactivity |

| Sulfonamide Nitrogen | Small Alkyl (e.g., -CH₃) | Minimal | Low steric hindrance at the naphthalene ring |

| Sulfonamide Nitrogen | Bulky Aryl (e.g., -C₆H₂ (tBu)₃) | Electron-withdrawing/donating depending on aryl group | Significant steric shielding of the peri (C-3) position |

| Naphthalene C-4 | Amino Group (e.g., -NH₂) | Strong Activation (electron-donating) | Moderate steric hindrance |

| Naphthalene C-4 | Large Aryl Group (e.g., -biphenyl) | Electron-withdrawing/donating depending on aryl group | High steric hindrance at C-3 and C-5 positions |

Advanced Computational and Theoretical Investigations of 4 Chloronaphthalene 2 Sulfonyl Chloride and Its Reactivity

Quantum Chemical Studies on Molecular Structure and Electronic Properties (Excluding Basic Property Enumeration)

Quantum chemical calculations, such as those employing Hartree-Fock (HF) or post-Hartree-Fock methods, could provide profound insights into the molecular and electronic structure of 4-chloronaphthalene-2-sulfonyl chloride. Beyond simple bond lengths and angles, these studies would elucidate the distribution of electron density, revealing the electronic nature of the naphthalene (B1677914) ring as influenced by the electron-withdrawing chloro and sulfonyl chloride substituents.

Key areas of investigation would include the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are critical in predicting the molecule's reactivity. For instance, the LUMO's localization would indicate the most probable sites for nucleophilic attack. Furthermore, the calculated molecular electrostatic potential (MEP) map would visually represent the electron-rich and electron-deficient regions of the molecule, offering a predictive tool for its interactions with other reagents.

Density Functional Theory (DFT) Analyses of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of complex organic reactions. For this compound, DFT calculations could be instrumental in understanding its reactivity, particularly in reactions involving the sulfonyl chloride group, such as sulfonamide or sulfonate ester formation.

Computational Assessment of Ligand Effects on Selectivity in Metal-Catalyzed Processes

In hypothetical metal-catalyzed cross-coupling reactions involving the chlorine atom of this compound (such as Suzuki or Buchwald-Hartwig couplings), DFT would be invaluable for understanding and predicting selectivity. Researchers could model the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. A key focus would be on how the electronic and steric properties of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the metal center influence the energies of transition states, thereby controlling the efficiency and selectivity of the reaction.

In Silico Modeling for Predicting Synthetic Outcomes and Optimizing Reaction Design

In silico modeling encompasses a range of computational techniques used to predict the outcomes of chemical reactions, thereby accelerating the optimization of reaction conditions. While specific models for this compound are not available, one can conceptualize their application. For instance, quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models could be developed if a dataset of reactions involving variously substituted naphthalenesulfonyl chlorides were available. These models correlate structural features with reactivity or product yield, enabling the prediction of outcomes for new substrates without the need for extensive empirical screening. Such predictive tools are crucial for efficient reaction design and the minimization of experimental effort.

Theoretical Characterization of Intermolecular Interactions in Derived Systems

The derivatives of this compound, such as sulfonamides and sulfonate esters, can engage in a variety of non-covalent intermolecular interactions, including hydrogen bonding, halogen bonding (involving the chlorine atom), and π-π stacking (between naphthalene rings). Theoretical methods are essential for characterizing the nature and strength of these interactions, which govern the supramolecular assembly and crystal packing of these materials.

Techniques like Symmetry-Adapted Perturbation Theory (SAPT) or high-level DFT calculations with dispersion corrections (e.g., DFT-D) could be employed to dissect the interaction energies into their fundamental components: electrostatic, exchange, induction, and dispersion. This level of detail is crucial for understanding the solid-state properties of derived materials and for the rational design of new functional materials, such as pharmaceuticals or organic electronics, where intermolecular forces dictate the ultimate properties and performance.

Advanced Spectroscopic Research Methodologies for Structural and Mechanistic Elucidation

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups and tracking chemical transformations.

Infrared (IR) Spectroscopy: The IR spectrum of "4-chloronaphthalene-2-sulfonyl chloride" would be characterized by strong absorption bands corresponding to the sulfonyl chloride group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically around 700-800 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and C=C stretching vibrations of the naphthalene (B1677914) ring would appear in the 1450-1600 cm⁻¹ range. researchgate.netchemrxiv.orgastrochem.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the S=O stretches are also Raman active, the aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the naphthalene ring system would be particularly prominent. researchgate.netchemicalbook.com Raman spectroscopy is often less sensitive to polar functional groups compared to IR but can be advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. youtube.com

Monitoring a reaction, such as the hydrolysis of the sulfonyl chloride to a sulfonic acid, could be effectively achieved using vibrational spectroscopy. The disappearance of the characteristic S-Cl stretch and the appearance of broad O-H stretching bands and S(=O)₂ stretching bands of the sulfonic acid would signal the progress of the reaction. rsc.org

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1375 - 1400 | Active |

| Symmetric SO₂ Stretch | 1170 - 1190 | Active |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| Aromatic C-H Stretch | > 3000 | Active |

| C-Cl Stretch | 700 - 800 | Active |

High-Resolution Mass Spectrometry (HRMS) for Identification of Reaction Intermediates and Products

High-resolution mass spectrometry (HRMS) is a critical tool for the precise mass determination of molecules, enabling the confirmation of elemental compositions. For "this compound," HRMS would provide its exact mass, confirming its molecular formula (C₁₀H₆Cl₂O₂S).

In the context of its reactivity, HRMS is invaluable for identifying transient intermediates and final products. For example, in a reaction with an amine to form a sulfonamide, HRMS could be used to identify the product by its precise mass. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural confirmation. Typical fragmentation pathways for such a molecule could involve the loss of SO₂, Cl, or the entire sulfonyl chloride group.

The use of techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) allows for the gentle ionization of reaction components, enabling their detection. nih.gov For instance, in the derivatization of phenolic compounds with sulfonyl chlorides, LC-ESI-MS/MS has been effectively used to identify and quantify the resulting sulfonates. nih.gov Similar methodologies could be applied to study the reactions of "this compound," providing detailed information about the structures of the products formed.

Electronic Absorption and Emission Spectroscopy for Investigating Optical Properties and Electronic Structure in Novel Derivatives

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the optical properties and electronic structure of naphthalene-based compounds. The naphthalene core is inherently fluorescent, and its properties can be tuned by the introduction of various functional groups. google.comlifechemicals.com

The UV-Vis absorption spectrum of "this compound" and its derivatives would be dominated by π-π* transitions within the naphthalene ring system. The positions and intensities of these absorption bands are sensitive to the substitution pattern. researchgate.net

When "this compound" is converted into derivatives, for example, by reaction with fluorescent amines or phenols, the resulting molecules can exhibit interesting photophysical properties. The electronic communication between the naphthalene core and the appended group can lead to changes in the absorption and emission maxima, quantum yields, and fluorescence lifetimes. researchgate.net These properties are also often sensitive to the solvent polarity, a phenomenon known as solvatochromism. google.com

The study of such derivatives is relevant for the development of new fluorescent probes and materials. rsc.org For instance, theoretical studies on substituted naphthalenediimides have shown that the electronic excitation energies can be tuned by varying the substituents, leading to bathochromic (red) shifts in the absorption spectra. nih.gov Similar principles would apply to derivatives of "this compound," making electronic spectroscopy a key tool for characterizing their potential as functional dyes or sensors.

Crystallographic Analysis for Three Dimensional Structural Characterization of Derivatives

Single-Crystal X-ray Diffraction for Absolute Structure Determination of 4-Chloronaphthalene-2-sulfonyl Chloride Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the absolute structure of crystalline compounds. mdpi.comnih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state. While specific crystallographic data for derivatives of this compound are not widely reported in public databases, analysis of closely related structures, such as other substituted naphthalene (B1677914) sulfonamides and chlorobenzenesulfonamides, offers a robust framework for understanding their likely structural characteristics.

For instance, the synthesis of sulfonamides is often achieved by reacting a sulfonyl chloride with an appropriate amine. nih.govbohrium.com The resulting N-substituted sulfonamides can be crystallized, typically by slow evaporation from a suitable solvent, to yield single crystals amenable to SCXRD analysis. bohrium.com

A hypothetical derivative, N-phenyl-4-chloronaphthalene-2-sulfonamide, would likely exhibit similar conformational features, with the naphthalene and phenyl rings oriented at a significant dihedral angle to minimize steric hindrance. The precise bond lengths and angles within the sulfonyl group (S=O, S-N, S-C) would be expected to fall within established ranges for sulfonamides. researchgate.net

Table 1: Representative Crystallographic Data for a Related Sulfonamide

| Parameter | 4-chloro-N-(2-chlorophenyl)benzenesulfonamide researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.950 (2) |

| b (Å) | 12.888 (2) |

| c (Å) | 14.568 (2) |

| **β (°) ** | 111.41 (1) |

| **Volume (ų) ** | 2613.2 (6) |

| Z | 8 |

This data underscores the level of detail obtainable from SCXRD, providing a foundation for in-depth structural analysis.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of molecular crystals is governed by a delicate balance of intermolecular forces. In derivatives of this compound, hydrogen bonds, halogen bonds, and π-π stacking interactions are expected to be the primary drivers of the crystal packing.

Hydrogen bonds, particularly involving the sulfonamide N-H donor and the sulfonyl oxygen atoms (S=O) as acceptors, are a dominant feature in the crystal structures of sulfonamides. researchgate.netresearchgate.net These interactions often lead to the formation of well-defined supramolecular synthons, such as the common inversion dimers linked by N—H···O hydrogen bonds. researchgate.net In the case of 4-chloro-N-(2-chlorophenyl)benzenesulfonamide, these dimers are a key feature of the crystal packing. researchgate.net Intramolecular N—H···Cl hydrogen bonds have also been observed. researchgate.net

The presence of a chlorine atom on the naphthalene ring and a chlorine atom on the sulfonyl chloride starting material introduces the possibility of halogen bonding (Cl···O or Cl···N interactions). nih.gov These interactions, while generally weaker than classical hydrogen bonds, can play a significant role in directing the crystal packing arrangement. nih.govindexcopernicus.com

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions, providing a fingerprint of the crystal packing environment and highlighting the relative contributions of different types of contacts. bohrium.com

Table 2: Common Intermolecular Interactions in Sulfonamide Crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O=S | ~2.0 - 2.5 | researchgate.net |

| Halogen Bond | C-Cl | O=S | ~3.0 - 3.3 | nih.govbohrium.com |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | ~3.3 - 3.8 | researchgate.net |

Studies on Polymorphism and Solid-State Structural Variability in Related Naphthalene Sulfonyl Compounds

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the solid-state sciences. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While specific studies on the polymorphism of this compound derivatives are scarce, research on related naphthalene-based compounds and sulfonamides indicates a high propensity for this phenomenon. researchgate.netresearchgate.netchemimpex.comnih.gov

The conformational flexibility of the sulfonamide linkage (rotation around the S-N and S-C bonds) and the potential for different arrangements of intermolecular interactions can give rise to multiple, energetically similar crystal packing arrangements. For example, naphthalene diimides, which also possess a large aromatic core, are known to exhibit rich polymorphic behavior, influenced by the interplay between π-π interactions and the nature of their side chains. chemimpex.com

The study of sulfonamide polymorphs has shown that different crystal forms can arise from subtle changes in the hydrogen bonding network or molecular conformation. researchgate.netnih.gov These different forms can have varying thermodynamic stabilities, which can impact their suitability for practical applications.

Techniques such as differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and solid-state NMR spectroscopy are employed to identify and characterize different polymorphic forms. mdpi.comchemimpex.com The discovery and characterization of polymorphs are essential for controlling the solid-state properties of materials derived from this compound.

Q & A

Q. What methodologies validate the environmental stability of this compound in aqueous systems?

- Methodological Answer : Perform hydrolysis studies at varying pH (2–12) and temperatures (25–60°C). Monitor degradation products via LC-MS and assess toxicity using bioassays (e.g., Daphnia magna). Compare degradation pathways with EPA-published models for chlorinated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.